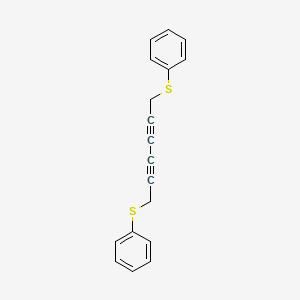
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is an organic compound characterized by the presence of phenylsulfanyl and hexa-2,4-diynylsulfanyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes both sulfur and alkyne functionalities, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene typically involves multi-step organic reactions. One common method includes the coupling of phenylsulfanyl and hexa-2,4-diynylsulfanyl precursors under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes under hydrogenation conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
作用機序
The mechanism by which 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene exerts its effects is largely dependent on its chemical structure. The sulfur atoms can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies .
類似化合物との比較
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexa-2,4-diynyl group, making it less versatile in chemical reactions.
Hexa-2,4-diynylbenzene: Lacks the phenylsulfanyl group, reducing its potential for sulfur-based interactions.
Diphenylsulfide: Contains two phenyl groups attached to sulfur, but lacks the alkyne functionality.
Uniqueness
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is unique due to the combination of phenylsulfanyl and hexa-2,4-diynyl groups.
特性
CAS番号 |
75354-86-8 |
|---|---|
分子式 |
C18H14S2 |
分子量 |
294.4 g/mol |
IUPAC名 |
6-phenylsulfanylhexa-2,4-diynylsulfanylbenzene |
InChI |
InChI=1S/C18H14S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
InChIキー |
SLJKJGSMOBPJKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCC#CC#CCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


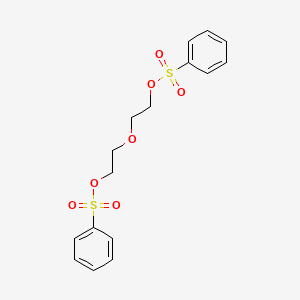
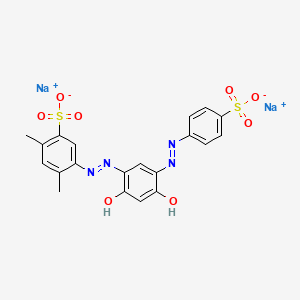
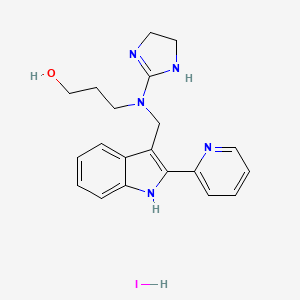
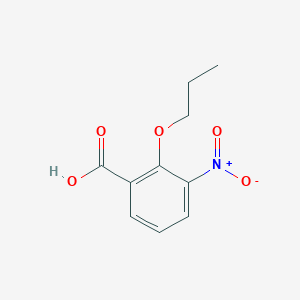
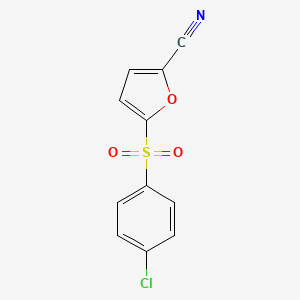
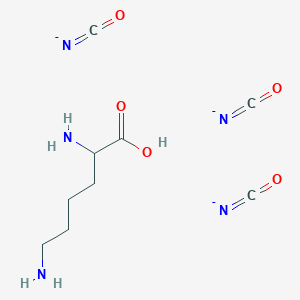
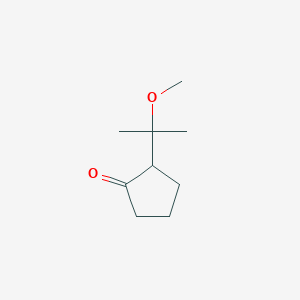
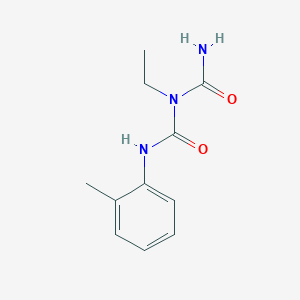
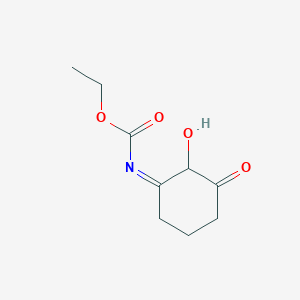
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
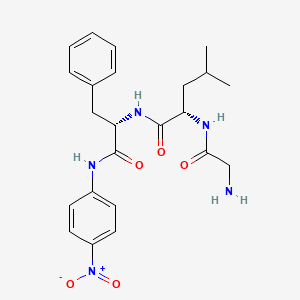
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)

![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
